



Application Notes and Protocols: PF-05082566 (Utomilumab) in Combination Cancer Therapy

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Compound of Interest		
Compound Name:	PF-06284674	
Cat. No.:	B609970	Get Quote

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Introduction and Rationale

Utomilumab (PF-05082566) is a fully human IgG2 monoclonal antibody that acts as an agonist for the 4-1BB (CD137) costimulatory receptor.[1][2][3] The 4-1BB receptor is expressed on activated T cells and Natural Killer (NK) cells.[3] Agonistic binding to 4-1BB stimulates the proliferation and survival of these immune cells, enhancing their ability to attack and kill cancer cells.[1][3]

The rationale for using Utomilumab in combination therapy is to create a multi-pronged attack on tumors. While Utomilumab stimulates a positive immune response, other agents, such as checkpoint inhibitors (e.g., anti-PD-1), can simultaneously block the inhibitory signals that cancer cells use to evade the immune system.[3] This synergistic approach aims to overcome tumor-induced immune suppression and generate a more robust and durable anti-cancer response. Preclinical studies have suggested that combining Utomilumab with checkpoint inhibitors or other immunotherapies may amplify the immune response.[3]

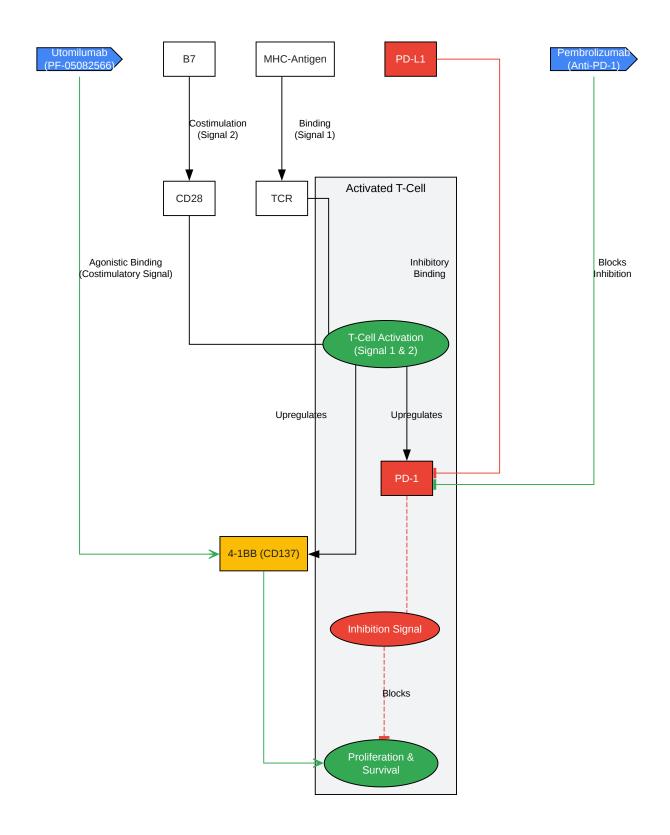


Signaling Pathway and Mechanism of Action

Utomilumab targets the 4-1BB costimulatory pathway. When T cells are activated by recognizing a tumor antigen, 4-1BB is expressed on their surface. Utomilumab binds to this receptor, providing a crucial second signal that promotes T-cell expansion, cytokine release, and enhanced effector function.

When combined with a PD-1 inhibitor like Pembrolizumab, two distinct but complementary pathways are modulated. Utomilumab provides a "go" signal to the T-cell, while the PD-1 inhibitor blocks a "stop" signal sent by the tumor cell, resulting in a more potent anti-tumor immune attack.





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Caption: Utomilumab (4-1BB agonist) and Pembrolizumab (PD-1 inhibitor) dual mechanism.



Clinical and Preclinical Data

Utomilumab has been evaluated in several clinical trials in combination with other therapies. The data below summarizes key findings from studies combining it with Mogamulizumab (an anti-CCR4 antibody) and Pembrolizumab (an anti-PD-1 antibody).

Table 1: Summary of Clinical Efficacy

Combinatio n Therapy	Trial Identifier	Patient Population	N	Objective Response Rate (ORR)	Best Overall Response
Utomilumab + Mogamulizu mab	NCT0244479 3	Advanced Solid Tumors	24	4.2% (95% CI: 0.1- 21.1%)	1 Partial Response, 9 Stable Disease[4]
Utomilumab + Pembrolizum ab	NCT0217991 8	Advanced Solid Tumors	-	-	Early indication of anti-tumor activity[1]

Table 2: Summary of Safety and Tolerability



Combination Therapy	Trial Identifier	Most Common Treatment- Related Adverse Events (AEs)	Grade 3/4 AEs	Discontinuatio ns due to AEs
Utomilumab + Mogamulizumab	NCT02444793	Anemia was the only Grade 3 AE related to both treatments. No serious AEs related to either treatment were observed.[4]	Anemia (Grade 3)[4]	-
Utomilumab + Pembrolizumab	NCT02179918	Rash, fatigue, itching, fever, decreased appetite, nausea[1]	None reported[1]	No patients discontinued due to treatment- related toxicity.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the clinical trials for Utomilumab combination therapies.

Protocol 1: Phase Ib Clinical Trial of Utomilumab with Mogamulizumab

- Study Design: Open-label, Phase Ib dose-escalation study (NCT02444793).[4]
- Patient Population: Adults with advanced solid tumors.[4]
- Treatment Regimen:
 - Utomilumab (PF-05082566): Administered intravenously at doses ranging from 1.2-5 mg/kg or a 100 mg flat dose, every 4 weeks.[4]

Methodological & Application



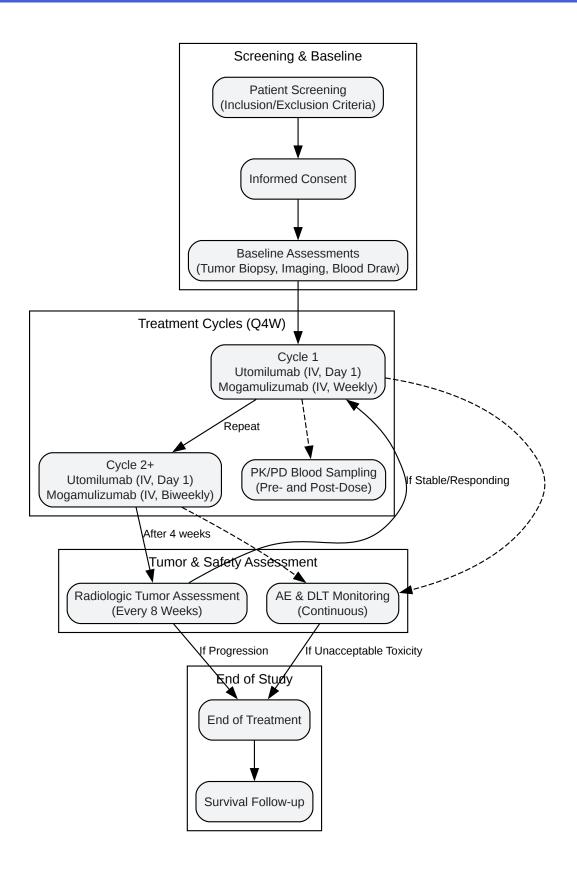


 Mogamulizumab: Administered intravenously at 1 mg/kg. Dosing was weekly in Cycle 1, followed by biweekly in subsequent cycles.[4]

Key Assessments:

- Safety: Monitored for dose-limiting toxicities (DLTs) and adverse events (AEs).[4]
- Efficacy: Radiologic tumor assessments performed at baseline and every 8 weeks on treatment, evaluated per RECIST 1.1 criteria.[4]
- Pharmacokinetics (PK): Blood samples collected pre- and post-dose to assess systemic drug exposure.[4]
- Pharmacodynamics (PD): Blood samples collected to assess depletion of regulatory T
 cells (Tregs) and T-cell expansion via T-cell receptor (TCR) sequencing.[4]
- Biomarkers: Baseline tumor biopsies analyzed for PD-L1, CD8, FoxP3, and 4-1BB/CD137 expression.[4]





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Caption: Workflow for a combination immunotherapy clinical trial.



Conclusion

Utomilumab (PF-05082566), a 4-1BB agonist, has demonstrated a manageable safety profile when combined with other immunotherapeutic agents such as the CCR4 inhibitor Mogamulizumab and the PD-1 inhibitor Pembrolizumab.[1][4] While the combination with Mogamulizumab showed modest clinical activity with a 4.2% ORR in advanced solid tumors, it successfully demonstrated pharmacodynamic evidence of Treg depletion and T-cell expansion. [4] The combination of Utomilumab with checkpoint inhibitors remains a rational approach for enhancing anti-tumor immunity, though further studies are needed to identify patient populations and combination strategies that yield optimal clinical benefits.[5]

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